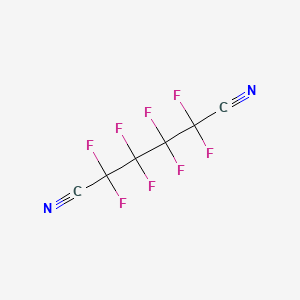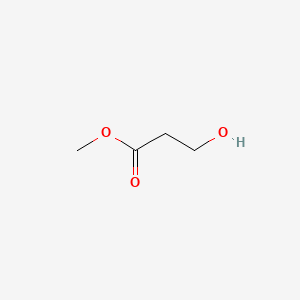
Octafluoroadiponitrile
Vue d'ensemble
Description
Octafluoroadiponitrile, also known as perfluoroadiponitrile or octafluorohexanedinitrile, is a synthetic compound with the molecular formula C6F8N2 . It has a molecular weight of 252.06 .
Molecular Structure Analysis
Octafluoroadiponitrile contains a total of 15 bonds; 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 triple bonds, and 2 nitrile(s) (aliphatic) . It consists of 6 Carbon atoms, 2 Nitrogen atoms, and 8 Fluorine atoms .Physical And Chemical Properties Analysis
Octafluoroadiponitrile has a boiling point of 61°C and a density of 1.4304 . It is sparingly soluble in chloroform, soluble in DMSO, and slightly soluble in methanol . It appears as a clear liquid .Applications De Recherche Scientifique
Environmental Applications
- Photodegradation in Water Treatment : Octafluorodibenzo-p-dioxin (OFDD), a compound related to octafluoroadiponitrile, was investigated for its degradation under UV irradiation in the presence of Fe(II) and potassium monopersulfate. This study aimed to explore effective methods for removing harmful substances like OFDD from wastewater, demonstrating the potential of such methods in environmental applications (Zeng et al., 2017).
Medical Imaging and Diagnosis
Optical Coherence Tomography (OCT) in Biomedical Research : OCT, a high-resolution imaging modality, has become increasingly relevant in biomedical research, offering insights into physiological and pathological processes. It has enabled advanced applications like optical biopsy, contributing significantly to fundamental research and pre-clinical utilization (Walther et al., 2011).
OCT in Ophthalmology and Other Specialties : OCT has revolutionized ophthalmology, providing detailed insights into the structure and function of the eye. Its applications extend beyond ophthalmology into various clinical specialties, contributing to our understanding of diseases and aiding in the development of new therapies (Fujimoto & Swanson, 2016).
OCT Angiography in Clinical Research : OCT-Angiography (OCTA) has gained clinical acceptance for non-invasive imaging of retinal vascular tissue. It offers high-resolution images and has been applied in the study of a range of retinal vascular diseases, highlighting its importance in both research and clinical practice (Kashani et al., 2017).
Nanotechnology in Drug Delivery
- Targeted Drug Delivery for Bone Diseases : Nanotechnology, particularly nanostructured particles and scaffolds, has been used for targeted drug delivery in the treatment of bone diseases and bone regeneration. This includes applications in cancer bone metastasis, osteosarcoma, bone infections, and more, demonstrating the potential of nanotechnology in personalized medicine and targeted therapies (Gu et al., 2013).
Tissue Engineering and Regenerative Medicine
- Optical Coherence Elastography for Tissue Biomechanics : Optical coherence elastography (OCE), a technique utilizing OCT, has been applied to study the mechanicalproperties of biological tissues under stress. This method has shown potential in medical applications, particularly in understanding tissue biomechanics and aiding in disease diagnosis (Schmitt, 1998).
- Breast Cancer Decellularized Scaffolds : Research involving the use of human breast cancer decellularized scaffolds highlighted the role of these scaffolds in simulating pathogenesis of breast cancer in vitro. This approach aids in the development of more effective therapies and drug screenings for breast cancer (Liu et al., 2018).
Robotics and Surgical Applications
- Robotic Platform for Ophthalmic Surgery : The study and design of a multipole-electromagnet robotic platform, named OctoRob, for ophthalmic surgery was explored. This innovative platform has the potential to provide minimally invasive solutions for targeted therapeutic interventions in specific intraocular areas, enhancing surgical precision and outcomes (Chen, Folio, & Ferreira, 2022).
Safety And Hazards
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorohexanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F8N2/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIVXXORSILYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(C(C(C#N)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191036 | |
| Record name | Adiponitrile, perfluoro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octafluoroadiponitrile | |
CAS RN |
376-53-4 | |
| Record name | 2,2,3,3,4,4,5,5-Octafluorohexanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adiponitrile, perfluoro | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adiponitrile, perfluoro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octafluoroadipodinitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















